4-(4-Methylphenyl)-1,2-oxazol-5-amine
Overview
Description
4-(4-Methylphenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a 4-methylphenyl group attached to the oxazole ring
Scientific Research Applications
4-(4-Methylphenyl)-1,2-oxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Compounds with similar structures, such as mephedrone , are known to interact with the central nervous system, suggesting that 4-(4-Methylphenyl)-1,2-oxazol-5-amine may have similar targets.
Mode of Action
It’s worth noting that similar compounds, like mephedrone, are known to stimulate the central nervous system . This stimulation could result from the compound’s interaction with its targets, leading to psychoactive effects and the occurrence of hallucinations .
Biochemical Pathways
Compounds with similar structures have been associated with diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that this compound may also influence a variety of biochemical pathways.
Pharmacokinetics
Similar compounds like mephedrone have been studied for their pharmacokinetics . Mephedrone is known to demonstrate solubility in water and other polar solvents, facilitating its dissolution for various applications .
Result of Action
Similar compounds have been associated with a range of effects, including elevated blood pressure and heart rate, hyperthermia, increased glucose levels, and heightened anxiety and panic attack risk .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including the method of administration, the presence of other substances, and individual physiological differences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-1,2-oxazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate can yield the corresponding oxime. This oxime can then undergo cyclization in the presence of an acid catalyst to form the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in substitution reactions where the oxazole ring or the methylphenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with a similar methylphenyl group.
4-Methylphenyl isocyanate: Contains a similar aromatic ring structure.
4-Methylphenylhydrazine: Shares the methylphenyl group but differs in functional groups.
Uniqueness
4-(4-Methylphenyl)-1,2-oxazol-5-amine is unique due to its oxazole ring structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-(4-methylphenyl)-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXTYUWRZARLPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(ON=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625640 | |
Record name | 4-(4-Methylphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925007-30-3 | |
Record name | 4-(4-Methylphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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